molecular formula C12H11NO4S2 B2365141 Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate CAS No. 338750-47-3

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Cat. No. B2365141
CAS RN: 338750-47-3
M. Wt: 297.34
InChI Key: NTCOWKHOCGGHHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate” has been reported in the literature . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported a radical [3+3]-annulation process for the synthesis of N-arylated 8-azabicyclo .

Scientific Research Applications

Structural Analysis and Synthesis

  • Single Crystal X-ray Structure : Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been studied using single crystal X-ray diffraction, confirming its structure with additional spectroscopic methods like IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Ramazani et al., 2011).

  • Synthesis from Alkoxy-Sulfonylacrylonitriles : A series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized by reacting alkoxy-sulfonylacrylonitriles with methyl thioglycolate, demonstrating a method for creating 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999).

Analytical Methodology

  • Gas Chromatography for Medicine Intermediate : Methyl 3-amino-2-thiophenecarboxylate, a related compound, was effectively separated and determined using gas chromatography, highlighting its role in medical intermediate analysis (Jiang Feng, 2004).

Biological Applications

  • Peroxisome Proliferator-Activated Receptor Inverse Agonists : Structurally related ligands based on methyl 3-(((4-(hexylamino)-2-methoxyphenyl)amino)sulfonyl)-2-thiophenecarboxylic acid ester showed increased cellular activity and relevance in physiological and pathophysiological processes (Toth et al., 2016).

  • Antibacterial Evaluation : New derivatives including the phenylsulfonyl moiety were synthesized and evaluated for antibacterial properties, with some showing promising minimum inhibitory concentration values against bacteria like Proteus vulgaris (Ravichandiran et al., 2015).

properties

IUPAC Name

methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCOWKHOCGGHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325301
Record name methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

CAS RN

338750-47-3
Record name methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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